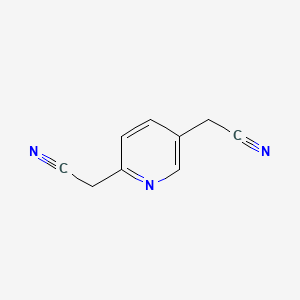

2,5-Pyridinediacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[6-(cyanomethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-3-8-1-2-9(4-6-11)12-7-8/h1-2,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTVTHRQZWBLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Based Nitriles in Contemporary Chemical Systems

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing a nitrogen atom, is a fundamental building block in a vast array of chemical applications. numberanalytics.com Its derivatives are integral to pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchim.it The presence of the nitrogen atom imparts unique electronic properties and reactivity, making pyridine scaffolds a popular choice in drug design and materials science. numberanalytics.comjchemrev.com

Pyridine-based nitriles, which incorporate one or more cyano (-C≡N) groups, are particularly valuable. The nitrile group is a versatile functional group that can participate in a wide range of chemical transformations. This versatility allows for the synthesis of diverse and complex molecules. chim.it The incorporation of nitrile groups can also influence a molecule's electronic properties, solubility, and ability to coordinate with metal ions, making these compounds highly sought after for various applications. rsc.orgresearchgate.net For instance, pyridine derivatives are found in numerous FDA-approved drugs and are explored for their potential as antimicrobial, antiviral, and anticancer agents. jchemrev.comrsc.org

Historical Trajectories and Foundational Discoveries Pertaining to 2,5 Pyridinediacetonitrile

The history of pyridine (B92270) synthesis dates back to the 19th century, with early methods involving the condensation of aldehydes and ammonia. numberanalytics.com Over the decades, synthetic methodologies have evolved to become more sophisticated, including transition metal-catalyzed reactions and multi-component approaches that allow for the efficient construction of highly substituted pyridine rings. chim.itorganic-chemistry.org

Overarching Research Objectives and Thematic Areas for 2,5 Pyridinediacetonitrile Studies

Established Synthetic Pathways for this compound and its Precursors

The synthesis of this compound and its precursors can be achieved through various established and emerging chemical methodologies. These routes range from classical organic reactions to more modern, sustainable approaches, each offering distinct advantages in terms of efficiency, environmental impact, and substrate scope.

Classical Organic Synthetic Routes (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a cornerstone of organic synthesis, frequently employed for the formation of carbon-carbon bonds. sciensage.infonumberanalytics.com This reaction involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with a compound containing an active methylene (B1212753) group, catalyzed by a base. numberanalytics.comwikipedia.org The mechanism proceeds through the deprotonation of the active methylene compound to form a nucleophilic enolate ion, which then attacks the carbonyl carbon. numberanalytics.com A subsequent dehydration step yields the final α,β-unsaturated product. wikipedia.org

This methodology is integral to the synthesis of various pyridine derivatives. For instance, the Hantzsch pyridine synthesis, a classic multicomponent reaction, incorporates a Knoevenagel condensation step. wikipedia.org While not a direct synthesis of this compound, the principles of the Knoevenagel condensation are fundamental to constructing the pyridine ring, which can be further functionalized. Many syntheses of pyridine rings rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org

| Reaction Type | Description | Key Features |

| Knoevenagel Condensation | Condensation of a carbonyl compound with an active methylene compound. numberanalytics.comwikipedia.org | Forms C-C double bonds; catalyzed by base; versatile for synthesizing complex molecules. numberanalytics.com |

| Hantzsch Pyridine Synthesis | A multicomponent reaction that includes a Knoevenagel condensation step to form a dihydropyridine, which is then oxidized. wikipedia.org | Creates substituted pyridine rings. |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. nih.govepa.gov Green chemistry principles focus on preventing waste, maximizing atom economy, using safer solvents and reagents, and increasing energy efficiency. epa.gov For pyridine synthesis, this has led to the exploration of solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis. nih.govnih.govnih.gov

One-pot multicomponent reactions are particularly advantageous in green chemistry as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. nih.gov For example, a sustainable synthesis of trisubstituted pyridines has been reported using a zinc(II) catalyst in a solvent-free system with alcohols as the primary feedstock. bohrium.com Another approach involves the use of ionic liquids as recyclable catalysts for the Knoevenagel condensation, which avoids the use of hazardous organic solvents. Microwave-assisted organic synthesis has also been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov

| Green Approach | Description | Advantages |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using a catalyst. bohrium.com | Reduces solvent waste, simplifies workup. bohrium.com |

| Recyclable Catalysts | Catalysts, such as ionic liquids or supported metal catalysts, can be recovered and reused. rsc.org | Lowers cost, reduces catalyst waste. rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. nih.gov | Shorter reaction times, often higher yields. nih.gov |

| One-Pot Multicomponent Reactions | Multiple reactants are combined in a single vessel to form a complex product. nih.gov | Increased efficiency, reduced waste. nih.gov |

Exploration of Novel Synthetic Pathways and Reaction Mechanisms

The development of novel synthetic pathways is crucial for accessing new chemical structures and improving the efficiency of existing syntheses. kaist.ac.kruochb.cz Research in this area includes the use of retrosynthesis models to predict promising new reaction routes. kaist.ac.kr For pyridine derivatives, novel methods often focus on the construction of the heterocyclic ring from different starting materials or through new catalytic systems. baranlab.org

For instance, the Kondrat'eva synthesis utilizes isoxazoles in cycloaddition reactions to form the pyridine ring. baranlab.org Another innovative approach involves the ring-opening of other heterocyclic systems, such as N-fluoroalkyl-1,2,3-triazoles, to generate precursors that can be transformed into N-alkenyl compounds, which are valuable building blocks. uochb.cz Understanding the reaction mechanisms, such as the proposed ring-opening of 2,2′-bipyridine ligands at a Rhenium(I) carbonyl complex, is essential for optimizing these new pathways and extending their applicability. nih.gov

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, its chemical utility can be greatly expanded through various functionalization and derivatization reactions. These transformations can target either the pyridine ring itself or the appended nitrile groups.

Regioselective Modifications of the Pyridine Ring System

Regioselective functionalization allows for the precise modification of specific positions on the pyridine ring, which is critical for tailoring the properties of the final molecule. researchgate.netmdpi.com The electronic nature of the pyridine ring, with its electron-deficient character, influences the sites of electrophilic and nucleophilic attack. wikipedia.org

Direct C-H functionalization has emerged as a powerful tool for modifying the pyridine scaffold, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.combeilstein-journals.org For instance, palladium-catalyzed C-H arylation can introduce aryl groups at specific positions. mdpi.com Another strategy involves the use of directing groups to guide a metal catalyst to a specific C-H bond. beilstein-journals.orgnih.gov The "directed metalation-group dance" is an elegant example where a carbamoyl (B1232498) group directs lithiation to an adjacent position, and can then be induced to migrate to another position, allowing for sequential functionalization at different sites. nih.gov

| Modification Strategy | Description | Example |

| Direct C-H Functionalization | Direct activation and functionalization of a C-H bond on the pyridine ring. mdpi.combeilstein-journals.org | Palladium-catalyzed arylation of imidazo[1,5-a]pyrazine (B1201761) at the C5 position. mdpi.com |

| Directed Metalation | A directing group guides a metal to a specific C-H bond for functionalization. beilstein-journals.orgnih.gov | Carbamoyl-directed lithiation of 7-azaindole (B17877) at the C6 position. nih.gov |

| Oxidation to N-oxide | Oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org | This modification activates the 2- and 4-positions for electrophilic substitution. wikipedia.org |

Selective Transformations and Conversions of Nitrile Functionalities

The two nitrile groups in this compound offer a wealth of opportunities for further chemical transformations. The nitrile group is a versatile functional group that can be converted into a variety of other moieties, including amines, carboxylic acids, and amides. researchgate.net

Hydrolysis of nitriles, either under acidic or basic conditions, is a common method to produce carboxylic acids. masterorganicchemistry.com Alternatively, enzymatic hydrolysis using nitrilases offers a milder and more selective route to either amides or carboxylic acids, which is particularly useful when other sensitive functional groups are present in the molecule. capes.gov.br Reduction of nitriles, typically with reagents like lithium aluminum hydride, yields primary amines. The nitrile group can also participate in cycloaddition reactions to form various nitrogen-containing heterocycles. researchgate.net Derivatization agents can be used to modify the nitrile or its transformation products for analytical purposes, such as enhancing their detectability in liquid chromatography-mass spectrometry (LC/MS). ddtjournal.comlibretexts.org

| Nitrile Transformation | Reagents/Conditions | Product Functional Group |

| Hydrolysis | Acid or base catalysis; or nitrilase enzyme. masterorganicchemistry.comcapes.gov.br | Carboxylic acid or Amide |

| Reduction | e.g., Lithium aluminum hydride (LiAlH₄) | Primary amine |

| Grignard Reaction | Grignard reagent (R-MgX) followed by hydrolysis. masterorganicchemistry.com | Ketone |

| Cycloaddition | e.g., Azides | Tetrazole |

Lack of Sufficient Data for "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available research data specifically concerning the coordination chemistry of the compound This compound .

As a result, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. The specific topics required, such as the ligand design principles, synthesis of its metal complexes, and structural elucidation of those complexes, are not documented in the accessible literature. While extensive research exists for structurally related pyridine derivatives (e.g., pyridine-dicarboxylic acids, pyridine-N-oxides, and other substituted pyridines), this information is not directly applicable to this compound and cannot be used to fulfill the request accurately.

To provide an authoritative and factual article, specific experimental data and research findings on this compound are necessary. Without such sources, the generation of content for the specified outline would be speculative and would not meet the required standards of scientific accuracy.

Structural Elucidation of Coordination Compounds

Crystallographic Investigations (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. hzdr.dehzdr.de This method provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the structure and properties of coordination complexes. hzdr.dehzdr.de

For a coordination complex of this compound, SC-XRD analysis would be expected to reveal how the ligand coordinates to the metal center. The ligand possesses three potential donor sites: the pyridine nitrogen atom and the two nitrile nitrogen atoms. This allows for various coordination modes, including acting as a monodentate, bidentate, or bridging ligand.

In studies of related pyridine-based ligands, such as pyridine-2,5-dicarboxylic acid N-oxide, single-crystal X-ray diffraction has been instrumental in characterizing the molecular structures of their manganese and zinc complexes. rsc.org For instance, it was shown that these complexes could be discrete molecules or form more extended structures. rsc.org Similarly, investigations on coordination polymers with a pyrazine-2,5-diyldimethanol linker, another related structure, have used SC-XRD to reveal the formation of 1D and 3D coordination networks. mdpi.com

A hypothetical crystallographic study of a this compound complex, for example with a transition metal like copper(II) or cobalt(II), would likely yield detailed structural data as shown in the table below. This data is essential for confirming the coordination environment of the metal ion and the exact binding mode of the ligand.

Table 1: Representative Crystallographic Data for a Hypothetical Metal Complex of this compound (Note: This table is illustrative and based on typical data obtained for coordination complexes of similar pyridine-based ligands.)

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic frontiersin.org |

| Space Group | e.g., P-1, C2/c frontiersin.org |

| Metal Ion | e.g., Cu(II), Co(II), Mn(II) |

| Coordination Number | 4, 5, or 6 |

| Coordination Geometry | e.g., Tetrahedral, Square Planar, Trigonal Bipyramidal, Octahedral uomustansiriyah.edu.iq |

| M-N(pyridine) bond length | ~2.0 - 2.2 Å |

| M-N(nitrile) bond length | ~2.1 - 2.3 Å |

Analysis of Isomerism in this compound Coordination Complexes

Isomerism is a key feature of coordination chemistry, where compounds with the same chemical formula exist in different forms with distinct arrangements of atoms. numberanalytics.com The structural versatility of this compound suggests that its coordination complexes could exhibit several types of isomerism.

Structural Isomerism:

Linkage Isomerism: This type of isomerism is possible due to the presence of the nitrile groups (-C≡N), which are ambidentate ligands. They can coordinate to a metal center through either the nitrogen atom or the π-system of the triple bond, although coordination via nitrogen is far more common. If the nitrile group were to coordinate through the nitrogen in one isomer and the pi-bond in another, this would constitute linkage isomerism. libretexts.org

Coordination Isomerism: If this compound is part of a complex salt containing both a complex cation and a complex anion, the exchange of this ligand between the two coordination spheres would result in coordination isomers. preprints.org

Stereoisomerism:

Geometric (cis-trans) Isomerism: In an octahedral complex with the general formula [M(2,5-pydan)₂X₂] (where 2,5-pydan is this compound acting as a bidentate ligand and X is a monodentate ligand), cis and trans isomers could arise. In the cis isomer, the two X ligands would be adjacent to each other, while in the trans isomer, they would be opposite. uomustansiriyah.edu.iq Similarly, for square planar complexes of the type [M(2,5-pydan)X₂], geometric isomers would be possible if the ligand acts as a monodentate ligand. rrbdavc.org

The potential for different isomeric forms makes the synthesis and characterization of this compound complexes a rich area for investigation, as different isomers can have significantly different physical and chemical properties. numberanalytics.com

Impact of Ligand Design on Metal Ion Electronic and Magnetic Properties (e.g., Spin State)

The design of the ligand plays a critical role in determining the electronic and magnetic properties of the central metal ion. researchgate.net This is particularly evident in the phenomenon of spin crossover (SCO), where a metal ion can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or pressure. mdpi.com This switch is governed by the ligand field strength.

Spin State: Strong field ligands lead to a large d-orbital splitting (Δo), favoring the low-spin state where electrons pair up in the lower energy orbitals. Weak field ligands result in a smaller Δo, favoring the high-spin state where electrons occupy higher energy orbitals before pairing, maximizing spin multiplicity. rrbdavc.org In manganese(III) complexes, for example, subtle changes to the ligand, such as adding bromine substituents, have been shown to tune the spin-state switching behavior. rsc.org

Magnetic Properties: The spin state directly dictates the magnetic properties of the complex. High-spin complexes have more unpaired electrons and are therefore more paramagnetic than their low-spin counterparts. rsc.org By carefully selecting the metal ion and any co-ligands, it might be possible to design this compound complexes that exhibit interesting magnetic behaviors, such as spin crossover or single-molecule magnet (SMM) properties. rsc.orgnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed to rationalize the magnetic super-exchange pathways and compute theoretical coupling constants. rsc.org

Table 2: Factors Influencing Metal Ion Spin State

| Factor | Influence on Spin State |

|---|---|

| Ligand Field Strength | Strong field ligands (large Δo) favor Low-Spin (LS) states. Weak field ligands (small Δo) favor High-Spin (HS) states. rrbdavc.org |

| Metal Ion Oxidation State | Higher oxidation states generally lead to a larger ligand field splitting, favoring LS states. |

| Coordination Geometry | Octahedral complexes are most commonly associated with spin crossover phenomena. mdpi.com |

| Steric Hindrance | Bulky ligands can destabilize the more compact LS state, thus favoring the HS state. |

Supramolecular Chemistry and Self Assembly of 2,5 Pyridinediacetonitrile Systems

Elucidation of Non-Covalent Interactions in 2,5-Pyridinediacetonitrile Assemblies

A thorough analysis of the non-covalent interactions is fundamental to understanding and predicting the self-assembly of any molecular system. For this compound, this would involve a multi-faceted approach examining hydrogen bonds, aromatic stacking, and dative bonds.

π-π Stacking Interactions and Aromatic Stacking Phenomena

The central pyridine (B92270) ring provides a platform for π-π stacking interactions, a significant driving force in the assembly of aromatic molecules. The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements, with typical distances between aromatic centroids in the range of 3.3 to 3.8 Å. Analysis of the crystal structure of this compound would be necessary to determine if such interactions are present and how they contribute to the supramolecular structure. This information is critical for designing materials with specific electronic or optical properties but remains uncharacterized in the public domain.

Metal-Ligand Dative Bonds in Hierarchical Supramolecular Architectures

The pyridine nitrogen of this compound is a primary site for coordination to metal ions, forming dative covalent bonds. The nitrile groups can also potentially coordinate to metals, allowing the molecule to act as a bidentate or even a bridging ligand. This versatility makes it a candidate for constructing coordination polymers or metal-organic frameworks (MOFs). The choice of metal ion (with its preferred coordination geometry) and the ligand's binding modes would direct the formation of one-, two-, or three-dimensional networks. Despite the potential, specific research on the coordination chemistry of this compound and its application in hierarchical supramolecular architectures has not been identified.

Design and Controlled Formation of Supramolecular Architectures

Leveraging the non-covalent interactions described above is key to the bottom-up construction of functional supramolecular materials.

Self-Assembled Supramolecular Cages, Capsules, and Helices

The formation of discrete, complex architectures like cages, capsules, or helices typically requires a combination of directional bonding and specific geometric constraints. While pyridyl ligands are commonly used in the construction of such structures through coordination-driven self-assembly, there are no specific reports of this compound being employed as a building block for these sophisticated assemblies.

Supramolecular Gels and Responsive Polymeric Networks

Low-molecular-weight gelators (LMWGs) can self-assemble in solvents to form three-dimensional networks that immobilize the solvent, resulting in a supramolecular gel. This assembly is driven by a combination of non-covalent forces. It is conceivable that derivatives of this compound could be designed to act as LMWGs. Furthermore, incorporating this molecule into a polymer backbone could lead to responsive materials, where the non-covalent interactions within the network can be altered by external stimuli like pH or temperature. However, the scientific literature lacks examples of this compound being used in the formation of supramolecular gels or responsive polymeric networks.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry is a branch of supramolecular chemistry that involves the formation of unique complexes between two or more molecules or ions, known as the host and guest. wikipedia.org These components are held together by non-covalent interactions rather than full covalent bonds. wikipedia.org The principle of molecular recognition, which is fundamental to this field, dictates that the host and guest must have complementary shapes, sizes, and chemical properties to bind selectively. wikipedia.orgrsc.org The primary driving forces for these interactions include hydrogen bonding, ion-ion interactions, van der Waals forces, π-π stacking, and hydrophobic effects. wikipedia.orgmdpi.com

A "host" is typically a larger molecule with a cavity or binding site, while the "guest" is a smaller molecule or ion that fits within the host. wikipedia.org Well-known host molecules include macrocycles like cyclodextrins, calixarenes, cucurbiturils, and pillararenes, which are capable of encapsulating guests and are used in applications ranging from drug delivery to catalysis. thno.orgfrontiersin.org The formation of a host-guest complex is often a dynamic equilibrium process in solution. wikipedia.org

For a molecule like this compound, its potential role in host-guest chemistry would be dictated by its specific structural features. The central pyridine ring could participate in π-π stacking interactions, while the nitrogen atom of the pyridine is a potential hydrogen bond acceptor. The nitrile groups (-C≡N) are also capable of acting as hydrogen bond acceptors or coordinating to metal ions. However, no specific studies detailing the host-guest complexes or molecular recognition properties of this compound were found in the available search results.

Crystal Engineering of this compound-Based Materials

Crystal engineering is the rational design and synthesis of crystalline solids with desired structures and properties. wits.ac.za This field relies on understanding and utilizing intermolecular interactions, such as hydrogen bonds and coordination bonds, to control the assembly of molecules into a crystal lattice. wits.ac.zarsc.org By selecting molecular building blocks with specific geometric and chemical features, it is possible to create new materials with tailored functionalities. unt.edu A key strategy in crystal engineering is the use of "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions. rsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). mdpi.commdpi.comwikipedia.org These materials can form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. wikipedia.org MOFs are a subclass of coordination polymers that are often characterized by permanent porosity. sigmaaldrich.com The properties of these materials, such as pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and organic ligand components. mdpi.comsigmaaldrich.com

The synthesis of MOFs and coordination polymers often involves solvothermal methods, where the components are heated in a solvent. rsc.org The choice of ligand is critical; for instance, ligands with multiple binding sites (ditopic, tritopic, etc.) can lead to extended network structures. mdpi.com The use of dual-ligand systems can also introduce greater complexity and functionality into the final material. nih.gov

For this compound to act as a ligand in a MOF or coordination polymer, it could coordinate to metal centers through its pyridine nitrogen atom and potentially through the nitrogen atoms of the nitrile groups. The flexible nature of the acetonitrile (B52724) arms could allow for various binding modes and result in diverse structural topologies. However, the search results did not yield any specific examples of MOFs or coordination polymers synthesized using this compound as a ligand. The literature describes numerous coordination polymers built from other pyridine derivatives or dicarboxylates, but none from the specified compound. rsc.orgmdpi.com

Tailored Porous Materials for Specific Molecular Interactions

The design of porous materials with tailored properties is a major goal in materials science, with applications in gas storage, separation, catalysis, and sensing. mdpi.comosti.govresearchgate.net Porous materials are typically classified by their pore size: microporous (<2 nm), mesoporous (2-50 nm), and macroporous (>50 nm). numberanalytics.com

In the context of crystalline materials like MOFs, porosity can be precisely controlled by adjusting the length and geometry of the organic linkers. sigmaaldrich.com This allows for the creation of materials "tailored" for specific molecular interactions. For example, by introducing specific functional groups onto the organic linkers that line the pores, one can enhance the material's affinity for certain gas molecules, leading to improved separation performance. rsc.org The creation of hybrid ultramicroporous materials (HUMs) is one such strategy, where combinations of organic and inorganic linkers are used to fine-tune pore chemistry for separating trace gases. rsc.org

While this compound has functional groups (pyridine and nitrile) that could potentially line the pores of a framework and engage in specific interactions with guest molecules, no research was found that describes the synthesis of such tailored porous materials using this specific compound.

Catalytic Applications of 2,5 Pyridinediacetonitrile and Its Complexes

2,5-Pyridinediacetonitrile as an Organic Catalyst in Chemical Transformations

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. Pyridine (B92270) and its derivatives are well-established organocatalysts, primarily functioning as weak bases or nucleophilic catalysts. researchgate.netchemrj.org The lone pair of electrons on the nitrogen atom of the pyridine ring can activate substrates, facilitating a variety of chemical transformations.

A prominent example of pyridine's catalytic activity is in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. researchgate.netorientjchem.orgslideshare.net In this reaction, pyridine acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl carbon. researchgate.net While specific studies employing this compound as the primary catalyst are limited, its structural features suggest significant potential. The pyridine nitrogen can function as the basic site, and the two electron-withdrawing cyanomethyl groups (-CH₂CN) would enhance the acidity of the methylene protons, potentially influencing the reaction's efficiency and selectivity. The nitrile groups themselves can also participate in or direct catalytic transformations. researchgate.net

The application of various pyridine-based catalysts in the Knoevenagel condensation is well-documented, showcasing the versatility of this structural motif.

Table 1: Performance of Pyridine-Based Catalysts in Knoevenagel Condensation

| Catalyst | Aldehyde | Active Methylene Compound | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine/Piperidine | Aromatic Aldehydes | Malonic Acid | Reflux | Good | orientjchem.org |

| Pyridine | Benzaldehyde | Ethyl Cyanoacetate | Not specified | High | researchgate.net |

| Piperidine/Pyridine | 1,5-Dimethoxy-4-hydroxybenzaldehyde | Malonic Acid | Not specified | ~55% | tandfonline.com |

These examples underscore the potential of this compound to act as a bifunctional organocatalyst, where the pyridine ring provides the catalytic site and the cyanomethyl groups modulate its activity and stability.

Heterogeneous Catalysis via this compound-Based Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. d-nb.inforsc.org Their high surface area, tunable pore sizes, and the potential for functionalization make them excellent candidates for heterogeneous catalysts. researchgate.netoiccpress.com The organic linkers in MOFs can be designed to contain catalytically active sites, or the metal nodes themselves can act as Lewis acids. rsc.org

The incorporation of this compound as an organic linker in MOF synthesis is a promising strategy for creating novel heterogeneous catalysts. The pyridine nitrogen and the nitrile groups can both coordinate to metal centers, leading to the formation of robust and structurally diverse frameworks. While specific MOFs built from this compound are not yet widely reported, the catalytic activity of MOFs containing either pyridine or nitrile functionalities is well-established. For instance, MOFs with pyridine moieties have been shown to be effective catalysts for various reactions, including the Henry reaction, where the basic pyridine sites can activate the nitroalkane substrate. researchgate.net Similarly, nitrile-functionalized MOFs have been synthesized and investigated for their catalytic potential.

A MOF constructed with this compound could exhibit bifunctional catalysis. The Lewis basic pyridine sites could catalyze one type of reaction, while the metal nodes or other functional groups could facilitate another, enabling cascade reactions within a single material.

Homogeneous Catalysis Utilizing this compound Metal Complexes

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high activity and selectivity. aithor.com Transition metal complexes are a cornerstone of homogeneous catalysis, where the ligands surrounding the metal center play a crucial role in tuning the catalyst's electronic and steric properties. rsc.orgnih.gov this compound, with its pyridine nitrogen and two nitrile groups, can act as a multidentate ligand, forming stable complexes with a variety of transition metals.

The pyridine ring can coordinate to the metal center, while the nitrile groups can either remain as pendant functional groups or also participate in coordination. This coordination versatility allows for the fine-tuning of the metal complex's catalytic activity. For example, nickel complexes with bis(pyrazolyl)pyridine ligands, which are structurally related to potential complexes of this compound, have been shown to be active precatalysts for ethylene (B1197577) oligomerization. mdpi.com The electronic environment of the nickel center, influenced by the pyridine-based ligand, dictates the catalytic performance. mdpi.com

Furthermore, palladium complexes with pincer-type ligands containing pyridine moieties have demonstrated high efficiency in cross-coupling reactions like the Suzuki-Miyaura and Heck-Mizoroki reactions. d-nb.info The rigid pincer structure, which could potentially be formed with ligands derived from this compound, can enhance catalyst stability and selectivity.

Table 2: Catalytic Activity of Transition Metal Complexes with Pyridine-Containing Ligands

| Metal Complex | Ligand Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Nickel(II) Complex | Bis(pyrazolyl)pyridine | Ethylene Oligomerization | Active precatalyst, performance depends on ligand structure. | mdpi.com |

| Palladium(II) Complex | Phosphine-Pyridine-Iminophosphorane Pincer | Suzuki-Miyaura, Heck-Mizoroki | Efficient catalyst at low loadings without additives. | d-nb.info |

| Ruthenium(II) Complex | Pyridine-2,6-bis(oxazoline) (pybox) | Asymmetric C-H Amination | High enantioselectivity achieved by ligand design. | nih.gov |

The development of homogeneous catalysts based on this compound metal complexes holds promise for a wide range of organic transformations.

Principles of Supramolecular Catalysis Enabled by this compound Systems

Supramolecular catalysis is a field inspired by enzymatic systems, where non-covalent interactions are used to assemble catalytic systems. wikipedia.org These interactions, such as hydrogen bonding, metal-ligand coordination, and π-π stacking, can bring reactants together in a pre-organized fashion, accelerating reactions and controlling selectivity. acs.org Pyridine derivatives are excellent building blocks for supramolecular assemblies due to the directional nature of the pyridine nitrogen's coordination and its ability to participate in hydrogen bonding. chim.itnih.gov

This compound can act as a versatile component in the construction of supramolecular catalysts. The pyridine nitrogen can coordinate to a metal center, forming a metallo-supramolecular assembly, while the nitrile groups can engage in hydrogen bonding or other non-covalent interactions. For instance, self-assembled systems based on pyridine-containing ligands and metal ions have been used to create cage-like structures that can encapsulate substrates and catalyze reactions in a confined space. acs.org

The principles of self-assembly can be used to create complex catalytic systems from simple building blocks. For example, a three-component supramolecular assembly has been designed for the specific detection of zinc ions, demonstrating the power of combining multiple recognition events. mdpi.com While direct catalytic applications of this compound-based supramolecular systems are yet to be fully explored, the fundamental principles suggest a high potential for creating novel and efficient catalysts.

Investigation of Photocatalytic and Electrocatalytic Properties

Photocatalysis and electrocatalysis are emerging as powerful tools for sustainable chemistry, utilizing light or electricity to drive chemical reactions. mdpi.comnih.gov Pyridine and its derivatives have been the subject of numerous studies in both fields, either as substrates for degradation or as components of catalytic systems. nih.govacs.org

In photocatalysis, materials like TiO₂ and ZnO have been used for the degradation of pyridine in water. mdpi.com The efficiency of these processes can be enhanced by modifying the photocatalyst, for example, by creating heterostructures. mdpi.com While the photocatalytic properties of this compound itself have not been extensively studied, it could potentially be used as a ligand in photoactive MOFs or metal complexes. For instance, a Zr(IV)-based MOF functionalized with a thiadiazolopyridine moiety has shown enhanced photocatalytic activity for the synthesis of tetrahydroquinolines under visible light. nih.gov The photocatalytic deoxygenation of pyridine N-oxides has also been achieved using rhenium complexes, with nitrile-substituted derivatives showing particularly high reactivity. rsc.org

In electrocatalysis, pyridine derivatives have been investigated for various applications, including the oxygen reduction reaction (ORR). wikipedia.org Composites of pyridine derivatives and graphene nanoribbons have been computationally designed as metal-free electrocatalysts for the ORR, with the pyridine nitrogen playing a key role in the catalytic activity. wikipedia.org The electrocatalytic hydrogenation of pyridines to piperidines has also been demonstrated using rhodium catalysts on carbon support, offering a green alternative to traditional hydrogenation methods. google.com

The presence of both a pyridine ring and nitrile groups in this compound makes it an interesting candidate for future research in both photocatalysis and electrocatalysis, potentially as a ligand to create novel photo- or electroactive materials.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Acetyl acetone |

| Benzaldehyde |

| Dimethylamino-pyridine (DMAP) |

| Ethyl Cyanoacetate |

| Ethylene |

| Malonic Acid |

| Malononitrile |

| 1,5-Dimethoxy-4-hydroxybenzaldehyde |

| Nickel |

| Nitric Acid |

| Nitroalkane |

| Palladium |

| Piperidine |

| Pyridine |

| Rhodium |

| Ruthenium |

| Tetrahydroquinolines |

| Thiadiazolopyridine |

| Titanium dioxide |

| Zinc oxide |

Computational and Theoretical Studies of 2,5 Pyridinediacetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. epfl.chabinit.orgrutgers.edubytebucket.org It is based on the principle that the ground-state energy of a many-electron system can be determined from the electron density. rutgers.edu

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. scm.com For 2,5-pyridinediacetonitrile, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine its optimized geometry. researchgate.net This process involves adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. scm.comgaussian.com

The optimized structure provides insights into the molecule's shape and steric properties. Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is also performed. The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties.

| Parameter | Value |

|---|---|

| C-C (pyridine ring) Bond Length | ~1.39 Å |

| C-N (pyridine ring) Bond Length | ~1.34 Å |

| C-CH2 Bond Length | ~1.51 Å |

| CH2-CN Bond Length | ~1.47 Å |

| C≡N Bond Length | ~1.15 Å |

Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.netnih.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. mdpi.com These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. Comparing the computed spectrum with an experimental one can help in assigning the observed absorption bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of NMR chemical shifts (¹H and ¹³C) can be achieved through DFT calculations. nih.gov These calculations provide valuable information for interpreting experimental NMR spectra and confirming the molecular structure. Machine learning techniques are also being developed to rapidly predict NMR spectral properties with high accuracy. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. These predictions help in understanding the electronic structure and the nature of electronic transitions within the molecule.

| Spectroscopic Property | Predicted Value |

|---|---|

| IR: C≡N Stretch Frequency | ~2250 cm⁻¹ |

| ¹³C NMR: Pyridine (B92270) C2/C5 Chemical Shift | ~148 ppm |

| ¹³C NMR: CH₂ Chemical Shift | ~25 ppm |

| ¹³C NMR: CN Chemical Shift | ~117 ppm |

| UV-Vis: λmax | ~260 nm |

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis

While DFT provides information about a static, optimized geometry, molecules are dynamic entities that can adopt various conformations. wikipedia.org Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to explore the conformational landscape of molecules. mdpi.comnih.govresearchgate.net

MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory of how the molecule's conformation changes. nih.gov This allows for the study of the flexibility of the molecule and the identification of preferred conformations. mdpi.com MC simulations, on the other hand, use random sampling to explore the conformational space and determine the relative energies and populations of different conformers. mpg.de For this compound, these simulations can reveal the rotational freedom around the C-C single bonds connecting the nitrile groups to the pyridine ring and identify the most stable spatial arrangements (rotamers). wikipedia.org The study of these different arrangements and their energy levels is known as conformational analysis. rsc.orglibretexts.orgmaricopa.edu

Advanced Computational Approaches in Ligand Design (e.g., Pharmacophore Mapping)

The structural features of this compound make it an interesting scaffold for ligand design in drug discovery. nih.govresearchgate.net Advanced computational techniques are employed to understand its potential interactions with biological targets.

Pharmacophore mapping is a key technique in this area. slideshare.net3ds.comijpsonline.com A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific receptor. ijpsonline.comjcdr.net By identifying the pharmacophoric features of this compound, researchers can design new molecules with improved binding affinity and selectivity. mdpi.com This process often involves comparing the molecule to known active ligands or docking it into the active site of a target protein. mdpi.comnih.gov

Elucidation of Reaction Mechanisms and Catalytic Pathways through Computational Modeling

Computational modeling is instrumental in understanding the step-by-step process of chemical reactions, known as the reaction mechanism. smu.edu For reactions involving this compound, either as a reactant or a product, DFT calculations can be used to map out the entire reaction pathway.

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. ruhr-uni-bochum.de By comparing the energies of reactants, transition states, and products, the feasibility of a proposed mechanism can be assessed. smu.edu This computational insight is crucial for understanding how the reaction proceeds, identifying any intermediate species, and predicting the products. For catalytic processes, modeling can help elucidate the role of the catalyst in lowering the activation energy and guiding the reaction towards the desired products.

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy is a fundamental tool for identifying the functional groups and fingerprinting the molecular structure of 2,5-Pyridinediacetonitrile.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, key characteristic absorption bands are expected. The presence of the nitrile group (C≡N) is typically indicated by a sharp, and often weak, absorption band around 2200-2400 cm⁻¹. The aromatic pyridine (B92270) ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The methylene (B1212753) (-CH₂-) groups will show C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | 2200 - 2400 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C, C=N | Ring Stretching | 1400 - 1600 |

| -CH₂- (Methylene) | Stretching | 2850 - 2960 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. anton-paar.com It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. utoronto.ca A key advantage of Raman spectroscopy is that symmetric vibrations, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum. libretexts.org For this compound, the symmetric stretching of the pyridine ring and the C≡N bond are expected to produce distinct Raman signals. Water is a weak Raman scatterer, making it a suitable solvent for Raman analysis. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear NMR

NMR spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy: ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms in this compound. The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. chemicalbook.com The chemical shifts of these protons are influenced by their position relative to the nitrogen atom and the cyanomethyl substituents. The methylene protons (-CH₂-) adjacent to the nitrile group and the pyridine ring would likely resonate in the range of δ 3.5-4.5 ppm, deshielded by both the aromatic ring and the electron-withdrawing nitrile group. msu.educhemistrysteps.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. careerendeavour.com The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-150 ppm). rsc.org The nitrile carbon (C≡N) typically appears in the range of δ 115-125 ppm. careerendeavour.com The methylene carbons (-CH₂-) would be found further upfield, likely in the δ 20-30 ppm range.

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 150 |

| Methylene Protons (-CH₂-) | 3.5 - 4.5 | 20 - 30 |

Heteronuclear NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between directly bonded and long-range coupled protons and carbons, respectively. These experiments would definitively confirm the assignment of all proton and carbon signals and solidify the structural elucidation of this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of UV or visible light.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the pyridine ring. The presence of the cyanomethyl substituents may cause a slight shift in the absorption maxima compared to unsubstituted pyridine. These spectra are useful for quantitative analysis and for studying the electronic properties of the molecule.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules fluoresce, pyridinic compounds can sometimes exhibit fluorescence. If this compound is fluorescent, its emission spectrum, quantum yield, and lifetime can provide valuable information about its excited state properties and potential applications in materials science or as a fluorescent probe.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. msu.edu

In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the molecular formula. libretexts.org

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound could include the loss of a cyanomethyl radical (•CH₂CN), a hydrogen cyanide molecule (HCN), or cleavage of the pyridine ring. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Interactive Table: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Origin |

|---|---|---|

| [M]⁺ | 157 | Molecular Ion |

| [M - H]⁺ | 156 | Loss of a hydrogen atom |

| [M - CN]⁺ | 131 | Loss of a cyanide radical |

| [M - CH₂CN]⁺ | 117 | Loss of a cyanomethyl radical |

X-ray Diffraction: Powder X-ray Diffraction (PXRD) and Single Crystal X-ray Diffraction (SCXRD)

X-ray diffraction techniques are used to determine the solid-state structure of crystalline materials.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk powder sample of this compound. webmineral.com The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to the crystalline phase of the compound. rsc.org It can be used for phase identification, to assess sample purity, and to determine lattice parameters. webmineral.combnl.gov

Single Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of this compound can be grown, SCXRD can provide an unambiguous determination of its three-dimensional molecular and crystal structure. This technique yields precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state.

Complementary Advanced Analytical Techniques

Thermal Analysis: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. etamu.eduamericanpharmaceuticalreview.com For this compound, TGA can determine its thermal stability and decomposition temperature. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) can be used to identify phase transitions, such as melting point and glass transitions, and to measure the enthalpy changes associated with these processes.

Chromatographic Methods: Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture. biomall.in In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase. In HPLC, the compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. The choice of the specific chromatographic method and conditions would depend on the volatility and polarity of this compound.

Emerging Applications and Future Research Trajectories

2,5-Pyridinediacetonitrile in Advanced Materials Science

The field of advanced materials science constantly seeks novel molecular components to construct materials with enhanced or entirely new functionalities. mdpi.com this compound serves as a valuable synthetic building block due to the unique properties conferred by its trifluoromethoxy (OCF3) group and the prevalence of pyridine (B92270) structures in functional materials. rsc.org Its structural rigidity and defined coordination vectors are highly desirable for creating ordered, high-performance systems.

The development of efficient optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), relies on the rational design of materials for specific functions like charge transport. rsc.org Electron Transport Layers (ETLs) are crucial for balancing charge injection and transport, thereby improving device efficiency and lifetime. rsc.org Materials with high electron affinity are essential for this purpose.

Research has shown that pyridine analogues of powerful electron acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) are of great interest due to the enhanced electron affinity imparted by the electronegative pyridine nitrogen. oup.com A precursor to a TCNQ analogue, 2,5-bis(dicyanomethyl)pyridine, which is structurally similar to this compound, has been used to generate a charge-transfer complex with tetrathiafulvalene (B1198394) (TTF). oup.com This complex demonstrated high electrical conductivity, a key property for optoelectronic applications. oup.com The dianion salts of the TCNQ analogue, derived from precursors like this compound, have been synthesized and studied, confirming the potent electron-accepting character of the neutral molecule. oup.com

These findings underscore the potential of this compound as a foundational element for new ETL materials. Its inherent electron-deficient pyridine ring, coupled with the electron-withdrawing nitrile groups, makes it an excellent candidate for facilitating electron injection and transport in devices like LEDs.

Research Findings on a Conductive Complex Derived from a this compound Precursor

| Precursor Compound | Resulting Species | Partner Molecule in Complex | Observed Electrical Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|---|

| 2,5-bis(dicyanomethyl)pyridine | 2-azaTCNQ (in situ) | Tetrathiafulvalene (TTF) | 19 | oup.com |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org The properties of a MOF are dictated by the choice of the metal and the organic linker. wikipedia.orgrsc.org this compound is an excellent candidate for a "linker" or "ligand" in the construction of MOFs and other coordination polymers. rsc.orgossila.com

Its structure offers multiple coordination points: the nitrogen atom of the pyridine ring and the nitrogen atoms of the two nitrile groups. This allows it to bridge multiple metal centers, potentially forming one-, two-, or three-dimensional networks. wikipedia.org The defined geometry of the molecule—a rigid pyridine core with flexible cyanomethyl arms—can be exploited to direct the assembly of specific network topologies. By choosing appropriate metal centers and reaction conditions, it is conceivable to construct layered (2D) MOFs where sheets are formed by metal-ligand coordination. These layers could then be stacked to create 2.5D or 3D structures with tailored porosity and functionality. The design of such materials using mixed organic ligands is a promising strategy for fine-tuning pore size and shape for applications in selective adsorption and catalysis. rsc.org

Potential of this compound as a MOF Ligand

| Structural Feature | Role in MOF Construction | Potential Outcome |

|---|---|---|

| Pyridine Ring Nitrogen | Primary coordination site | Forms strong bonds with metal ions, acts as a structural node. wikipedia.org |

| Two Acetonitrile (B52724) Groups | Secondary coordination sites | Bridge to adjacent metal centers, enabling network extension. chemrxiv.org |

| Overall Molecular Rigidity/Geometry | Structural director | Controls the topology and dimensionality (e.g., 2D layers) of the resulting framework. rsc.org |

Quantum Information Science (QIS) is a revolutionary field that combines quantum mechanics and information theory, with the quantum computer being a primary goal. wikipedia.orgnist.govpnnl.gov One promising platform for creating the fundamental units of quantum computers, known as qubits, is based on molecular spins. mit.edu These are typically transition metal complexes where the spin state of a single molecule can encode quantum information.

The properties of a molecular spin qubit, such as its stability and coherence time, are critically dependent on the coordination environment of the metal ion, which is dictated by the surrounding ligands. chemrxiv.org Ligands with a rigid structure and well-defined coordination points are sought after to protect the metal's spin state from environmental noise.

Diiminopyridine (DIP) ligands, which feature a pyridine core with imine sidearms, are known to form complexes that stabilize metals in unusual oxidation states and have been extensively studied for their electronic properties. wikipedia.org this compound shares the core structural motif of a pyridine ring with coordinating side groups. It can be envisioned as a ligand for creating new metal complexes for QIS research. Its rigid backbone and the specific coordination geometry it enforces could lead to the development of molecular spin qubits with improved performance, potentially offering a chemically tunable route to scalable quantum processors. mit.edu

Utilization as Building Blocks for 2D and 2.5D Materials

Development of Novel Functional Materials with Tailored Properties

The true potential of this compound lies in its versatility as a platform for creating a wide array of functional materials with properties tailored for specific applications. ossila.com The ability to design materials from the molecular level up is a central theme in modern materials science.

The cyanomethyl groups (-CH₂CN) are not just coordination sites but also reactive handles. The acidity of the methylene (B1212753) protons allows for further chemical functionalization, enabling the attachment of other molecular units to the pyridine core. This opens up pathways to create more complex structures, such as polymers or multi-component assemblies, where the electronic and structural properties can be precisely tuned. For example, its role as a precursor to highly conductive materials demonstrates its utility in electronics. oup.com Its potential as a linker in MOFs points toward applications in gas storage, separation, and catalysis. rsc.orgnih.gov By leveraging its unique combination of electronic properties, coordination ability, and chemical reactivity, researchers can develop novel materials designed to meet specific technological challenges.

Future Prospects in Green and Sustainable Synthetic Methodologies

As the applications for specialty chemicals like this compound expand, the methods used for their production come under increasing scrutiny. Green and sustainable chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chem960.com Key principles include the use of safer solvents, development of catalytic reactions, and minimization of waste. chem960.comclearsynth.com

Currently, the synthesis of many complex heterocyclic compounds involves multi-step processes with harsh reagents and solvents. A key area for future research will be the development of green and sustainable synthetic routes to this compound and its derivatives. This could involve:

Catalytic Approaches: Utilizing transition metal or organocatalysts to achieve high efficiency and selectivity under milder conditions.

Alternative Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Developing such methodologies will not only be environmentally beneficial but will also make these valuable building blocks more accessible and economically viable for large-scale applications. google.com

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational modeling and experimental research accelerates the materials discovery process. biomall.in Techniques like Density Functional Theory (DFT) allow scientists to predict the properties of molecules and materials before they are ever synthesized in a lab. rsc.org

For this compound, computational modeling can provide critical insights into:

Electronic Structure: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to predict its suitability for use in electronic devices. rsc.org

Coordination Chemistry: Simulating how the molecule will bind to different metal ions, predicting the geometry and stability of the resulting complexes for MOF and qubit design. chemrxiv.org

Spectroscopic Properties: Predicting optical absorption and emission spectra to guide the development of photoluminescent materials.

By integrating these computational predictions with experimental synthesis and characterization, researchers can adopt a more rational design strategy. wikipedia.org This approach minimizes trial-and-error experimentation, saves resources, and provides a deeper understanding of the structure-property relationships that govern the performance of new materials derived from this compound.

Synergy of Computational and Experimental Approaches

| Research Question | Computational Modeling Contribution | Experimental Research Contribution |

|---|---|---|

| Suitability as an ETL material? | Predict HOMO/LUMO levels, electron affinity. rsc.org | Synthesize material, fabricate device, measure efficiency and conductivity. oup.com |

| Viability as a MOF linker? | Model coordination with metals, predict framework topology and pore size. rsc.org | Synthesize MOF, characterize structure (e.g., via X-ray diffraction), measure gas sorption. wikipedia.org |

| Potential as a qubit ligand? | Calculate electronic structure and magnetic properties of the resulting metal complex. | Synthesize complex, measure spin state and coherence times using spectroscopic methods. mit.edu |

Interdisciplinary Research Opportunities and Synergistic Collaborations

The advancement of materials and molecules based on this compound hinges on the convergence of diverse scientific fields. The inherent properties of this compound—a rigid aromatic core, potent metal-coordinating nitrile groups, and the potential for rich hydrogen bonding interactions—offer a fertile ground for interdisciplinary exploration.

Crystal Engineering and Supramolecular Chemistry: The design and synthesis of novel solid-state architectures with tailored properties is a primary area for interdisciplinary work. nih.govwits.ac.zarsc.org Crystal engineering, which focuses on the rational design of crystalline solids, can greatly benefit from collaborations between organic chemists, who synthesize the this compound ligand, and physical chemists or crystallographers, who analyze the resulting crystal packing and non-covalent interactions. nih.govwits.ac.za Supramolecular chemistry, the study of systems composed of a discrete number of molecules, provides the theoretical framework for understanding the self-assembly processes that govern the formation of these complex structures. csic.esbbau.ac.innih.govwikipedia.org

Coordination Chemistry and Materials Science: A significant opportunity for collaboration lies in the development of coordination polymers and metal-organic frameworks (MOFs). osti.govrsc.orgmdpi.commdpi.comresearchgate.net The nitrile groups of this compound are excellent ligands for a variety of metal ions. nih.gov This opens up collaborations between inorganic chemists, who specialize in metal complex synthesis and characterization, and materials scientists, who can investigate the functional properties of the resulting coordination polymers, such as porosity, luminescence, and catalytic activity. mdpi.comuniv-orleans.frrsc.org The development of functional materials often requires a deep understanding of both the molecular design and the bulk material properties, a classic interface between chemistry and materials science.

Computational Chemistry and Experimental Synthesis: A powerful synergy exists between computational modeling and experimental synthesis. Theoretical chemists can employ computational tools to predict the structures and properties of novel materials derived from this compound. This predictive power can guide synthetic chemists in their experimental design, saving time and resources. For instance, computational studies can help identify the most promising metal-ligand combinations for achieving specific network topologies or electronic properties in coordination polymers. This collaborative "design-build-test" cycle, informed by both theoretical insights and empirical data, is a hallmark of modern materials discovery.

Potential Collaborative Research Areas:

| Research Area | Contributing Disciplines | Potential Outcomes |

| Novel Luminescent Materials | Organic Synthesis, Inorganic Chemistry, Photophysics, Materials Science | Development of new sensors, probes, and components for optical devices. mdpi.commdpi.com |

| Porous Materials for Gas Storage/Separation | Organic Chemistry, Inorganic Chemistry, Chemical Engineering, Materials Science | Creation of highly selective and efficient materials for environmental and energy applications. |

| Heterogeneous Catalysis | Organic Chemistry, Inorganic Chemistry, Catalysis Science, Chemical Engineering | Design of robust and reusable catalysts for industrial chemical processes. |

| Molecular Electronics | Organic Synthesis, Physical Chemistry, Physics, Electrical Engineering | Exploration of this compound-based components for molecular wires or switches. |

By fostering these and other interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, paving the way for the development of innovative technologies and a deeper understanding of fundamental chemical principles.

Q & A

Basic: What are the key steps for synthesizing 2,5-Pyridinediacetonitrile with reproducibility?

Answer:

The synthesis involves a nucleophilic substitution or condensation reaction using pyridine derivatives and acetonitrile precursors. Critical steps include:

- Precursor purity : Use high-purity reagents (e.g., 2,5-dihalopyridine) to minimize side reactions.

- Reaction conditions : Optimize temperature (typically 60–100°C), solvent (e.g., DMF or acetonitrile), and reaction time (6–24 hours) .

- Characterization : Validate product identity via -NMR (δ 3.8–4.2 ppm for acetonitrile protons) and HPLC (≥95% purity). Include elemental analysis (C, H, N) and FT-IR (C≡N stretch ~2250 cm) .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Use a multi-technique approach:

- Spectroscopy : -NMR for proton environment, -NMR for carbon backbone, and FT-IR for functional groups.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

- Elemental analysis : Confirm empirical formula (CHN) with ≤0.3% deviation .

- Melting point : Compare with literature values (e.g., 145–148°C) to verify consistency .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatiles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

It serves as a versatile intermediate:

-

Drug synthesis : Used to build pyridine-based pharmacophores (e.g., kinase inhibitors).

-

Bioprobe development : Functionalized via cyano groups for fluorescent tagging or click chemistry .

-

Table : Key derivatives and applications:

Derivative Application Reference 2,5-Pyridinediamide Anticancer scaffold Pyridine-thiazole hybrids Antimicrobial agents

Advanced: How can computational methods (e.g., DFT) optimize reaction pathways for this compound derivatives?

Answer:

- DFT modeling : Calculate transition states and Gibbs free energy (ΔG) for reaction steps (e.g., nucleophilic attack). Software: Gaussian or ORCA .

- Solvent effects : Simulate dielectric constants (ε) to predict solvent efficacy (e.g., acetonitrile vs. DMSO) .

- Validation : Cross-check computed spectra (IR, NMR) with experimental data to refine models .

Advanced: How should researchers resolve contradictory solubility data for this compound in polar solvents?

Answer:

- Reproducibility : Standardize solvent purity (HPLC-grade), temperature (25°C ± 0.5), and agitation time.

- Analytical methods : Use gravimetric analysis (mg/mL) or UV-Vis calibration curves (λ = 270 nm) .

- Meta-analysis : Compare datasets from NIST and peer-reviewed studies to identify outliers .

Advanced: What strategies mitigate degradation of this compound under acidic conditions?

Answer:

- Stability testing : Monitor hydrolysis via LC-MS over pH 2–7 (e.g., detect carboxylic acid byproducts).

- Protective groups : Introduce tert-butyl or benzyl groups to cyano moieties .

- Storage : Use anhydrous conditions (molecular sieves) and avoid prolonged exposure to light .

Advanced: How do solvent polarity and coordination effects influence this compound’s reactivity in metal complexes?

Answer:

- Coordination studies : Use UV-Vis titration (e.g., with Mn or Fe) to determine binding constants (K).

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance ligand displacement kinetics .

- X-ray crystallography : Resolve crystal structures to confirm metal-ligand geometry (e.g., octahedral vs. tetrahedral) .

Advanced: What in vitro assays validate this compound’s biological activity?

Answer:

- Cytotoxicity : MTT assay (IC values against cancer cell lines, e.g., HeLa or MCF-7).

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 µM).

- Controls : Include positive (e.g., cisplatin) and negative (DMSO vehicle) controls .

Advanced: How can researchers reconcile open data requirements with proprietary constraints in publishing this compound studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.